molecular formula C22H20FN5O2S B2989716 N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide CAS No. 894034-41-4

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2989716
CAS No.: 894034-41-4
M. Wt: 437.49
InChI Key: VPOWPXKHMJRYKV-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group and an oxalamide bridge linked to a phenylethyl moiety. This structural framework is associated with diverse biological activities, particularly anticonvulsant properties, as observed in related thiazolo-triazole derivatives . The compound’s design combines electron-withdrawing (fluorine) and lipophilic (phenyl) groups, which may enhance receptor binding and metabolic stability.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-14(15-5-3-2-4-6-15)25-21(30)20(29)24-12-11-18-13-31-22-26-19(27-28(18)22)16-7-9-17(23)10-8-16/h2-10,13-14H,11-12H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPOWPXKHMJRYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown. It’s likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular function. The synthesis of thiazolo[3,2-b][1,2,4]triazoles proceeds via oxidative alkylation with acidic condensation.

Biological Activity

N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C22H20FN5O2S
  • Molecular Weight : Approximately 437.5 g/mol
  • CAS Number : 894034-41-4

The structural complexity arises from the presence of thiazole and triazole moieties, which are known for their diverse biological activities. The compound's intricate structure allows it to interact with various biological targets, making it a subject of interest in drug discovery.

The biological activity of N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide is largely attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that compounds with similar thiazole and triazole frameworks exhibit:

  • Antimicrobial Activity : These compounds have shown efficacy against a range of pathogens, including bacteria and fungi. The nitrogen-containing heterocycles play a crucial role in their antimicrobial properties .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines and mediators involved in chronic inflammation.

Antimicrobial Activity

A comparative analysis of various derivatives of thiazolo-triazole compounds shows promising antimicrobial activity. For instance:

CompoundMIC (μg/mL)Activity
N1-(4-fluorophenyl) derivative0.25Excellent against Aspergillus fumigatus
N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide0.5Moderate against fluconazole-resistant Candida albicans

The Minimum Inhibitory Concentration (MIC) values indicate that derivatives with halogen substitutions exhibit enhanced antifungal activity compared to those without such modifications .

Anti-inflammatory and Analgesic Properties

In vitro studies have shown that compounds similar to N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide can inhibit cyclooxygenase (COX) enzymes involved in the inflammatory process. This inhibition leads to reduced production of prostaglandins, thus alleviating pain and inflammation.

Case Studies

Several case studies highlight the therapeutic potential of thiazolo-triazole derivatives:

  • Case Study on Antifungal Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that a series of 1,2,4-triazole derivatives exhibited potent antifungal activity against clinical isolates of Candida species. The study found that modifications at the 7-position significantly enhanced antifungal potency .
  • Anti-inflammatory Activity Assessment : In an animal model of arthritis, a thiazole derivative was shown to reduce paw swelling and joint destruction significantly compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated groups .

Comparison with Similar Compounds

Structural Analogues and Anticonvulsant Activity

Key analogues include thiazolo-triazole derivatives and oxalamide-containing compounds. Below is a comparative analysis:

Compound Name Key Substituents (Thiazolo-Triazole) Oxalamide Substituents Biological Activity/Notes Source
Target Compound 4-fluorophenyl N2-(1-phenylethyl) Hypothesized anticonvulsant (untested) -
6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) 4-fluorophenyl None ED50 = 49.1 mg/kg (MES test); high selectivity
6-(4-Propoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (5b) 4-propoxyphenyl None ED50 = 63.4 mg/kg (PTZ test); dual activity
N1-(3-chloro-4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo-triazol-6-yl)ethyl)oxalamide 4-fluorophenyl N1-(3-chloro-4-fluorophenyl) Higher molecular weight (461.9 g/mol)
N1-(2-(2-(4-chlorophenyl)thiazolo-triazol-6-yl)ethyl)-N2-(4-ethoxyphenyl)oxalamide 4-chlorophenyl N2-(4-ethoxyphenyl) Introduces ethoxy group (electron-donating)

Key Observations:

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and 3c enhances anticonvulsant activity in MES models, likely due to improved receptor affinity .
  • Oxalamide Influence: Unlike 3c and 5b, the target compound includes an oxalamide bridge.
  • Substituent Effects : Chlorine (in ) and ethoxy (in ) substituents alter electronic and steric properties, which could modulate activity and toxicity. For example, 5b’s propoxyphenyl group confers dual MES/PTZ activity but reduces selectivity compared to 3c .
Physicochemical and Metabolic Properties
Property Target Compound 3c S336 (Oxalamide Flavor Agent)
Molecular Weight ~450 (estimated) 289.3 385.4 461.9
Key Functional Groups Fluorophenyl, oxalamide Fluorophenyl Dimethoxybenzyl, pyridinylethyl Chloro-fluorophenyl, oxalamide
Metabolic Stability Likely resistant to hydrolysis (oxalamide) Unknown No amide hydrolysis observed Unknown
Lipophilicity (LogP) High (phenylethyl) Moderate Moderate (polar groups) High (chlorine addition)

Insights :

  • The target compound’s oxalamide bridge may mimic S336’s resistance to enzymatic cleavage, prolonging its half-life .
  • Fluorine’s electronegativity and the phenylethyl group’s hydrophobicity could enhance CNS targeting compared to analogues like 3c.

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